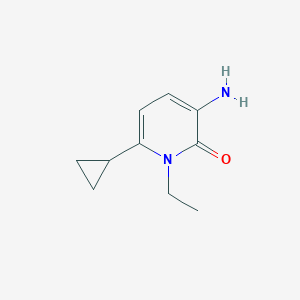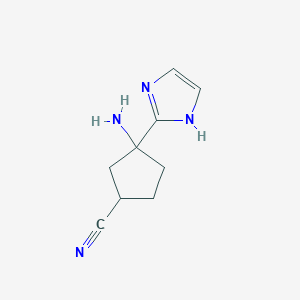
3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile is a compound that features both an imidazole ring and a cyclopentane ring. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The cyclopentane ring adds a unique structural aspect to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable cyclopentane derivative under nickel-catalyzed conditions. The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the nitrile group can yield primary amines.
Scientific Research Applications
3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its imidazole moiety which is known to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar biological activities.
Histidine: An amino acid containing an imidazole ring, important in various biological processes.
Metronidazole: An antimicrobial drug containing an imidazole ring.
Uniqueness
3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile is unique due to the presence of both an imidazole ring and a cyclopentane ring. This combination of structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C9H12N4/c10-6-7-1-2-9(11,5-7)8-12-3-4-13-8/h3-4,7H,1-2,5,11H2,(H,12,13) |
InChI Key |
SZCBJVFHVPKEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C#N)(C2=NC=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


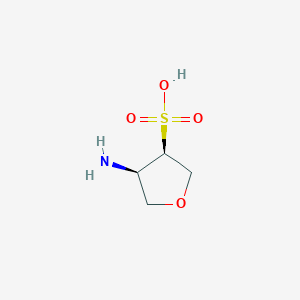
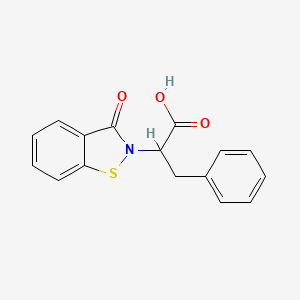

![6A-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13210632.png)
methanol](/img/structure/B13210640.png)
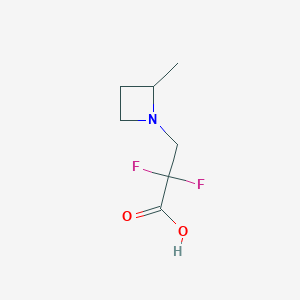
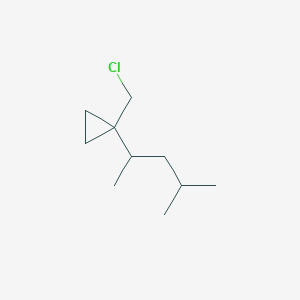



![2-[2-(2-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13210670.png)
![3-Methyl-1-[(piperidin-3-yl)methyl]urea](/img/structure/B13210675.png)
![{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane](/img/structure/B13210681.png)
